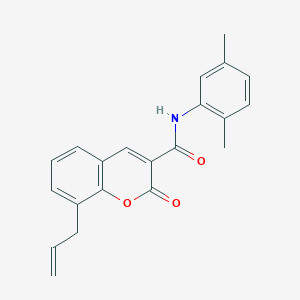![molecular formula C10H10N4O2S B5533718 3-[5-(ETHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B5533718.png)
3-[5-(ETHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid is an organic compound with the molecular formula C10H10N4O2S. This compound features a tetrazole ring substituted with an ethylsulfanyl group and a benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid typically involves the formation of the tetrazole ring followed by the introduction of the ethylsulfanyl group and the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, and the benzoic acid moiety can be attached through esterification or amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with various receptors or enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Ethylsulfanyl)benzoic acid: Lacks the tetrazole ring but shares the ethylsulfanyl and benzoic acid moieties.
5-(Ethylsulfanyl)-1H-tetrazole: Contains the tetrazole ring and ethylsulfanyl group but lacks the benzoic acid moiety.
Uniqueness
3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid is unique due to the combination of the tetrazole ring, ethylsulfanyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Propiedades
IUPAC Name |
3-(5-ethylsulfanyltetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-17-10-11-12-13-14(10)8-5-3-4-7(6-8)9(15)16/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKERRHPVHIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(3-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B5533636.png)
![4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5533641.png)
![1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5533648.png)
![2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B5533652.png)
![N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide](/img/structure/B5533655.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea](/img/structure/B5533661.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B5533667.png)
![3-[3-(trifluoromethyl)benzylidene]-2-benzofuran-1(3H)-one](/img/structure/B5533675.png)

![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)
![4-[(4-methoxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B5533710.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5533721.png)
![N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5533729.png)
